molecular formula C12H15ClN2 B13461561 1-(1-benzyl-1H-pyrrol-2-yl)methanamine hydrochloride CAS No. 1219193-90-4

1-(1-benzyl-1H-pyrrol-2-yl)methanamine hydrochloride

Cat. No.: B13461561
CAS No.: 1219193-90-4
M. Wt: 222.71 g/mol
InChI Key: CPRLBBMJAPQPPI-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-pyrrol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H15ClN2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-1H-pyrrol-2-yl)methanamine hydrochloride typically involves the reaction of 1-benzyl-1H-pyrrole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 1-benzyl-1H-pyrrole, formaldehyde, ammonium chloride.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-1H-pyrrol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 1-(1-benzyl-1H-pyrrol-2-yl)methanamine.

    Reduction: Corresponding primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Benzyl-1H-pyrrol-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-1H-pyrrol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Pyrrol-2-yl)methanamine: A simpler analog without the benzyl group.

    1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: A structurally related compound with a pyrazole ring instead of a pyrrole ring.

    (1-Methyl-1H-pyrrol-2-yl)methanamine: A methylated derivative of the parent compound.

Uniqueness

1-(1-Benzyl-1H-pyrrol-2-yl)methanamine hydrochloride is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

CAS No.

1219193-90-4

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

(1-benzylpyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-8H,9-10,13H2;1H

InChI Key

CPRLBBMJAPQPPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C2CN.Cl

Origin of Product

United States

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